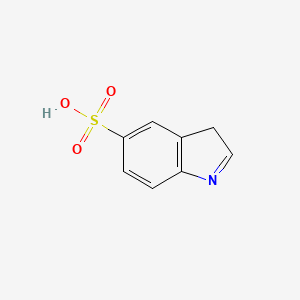

3H-Indole-5-sulfonic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H7NO3S |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

3H-indole-5-sulfonic acid |

InChI |

InChI=1S/C8H7NO3S/c10-13(11,12)7-1-2-8-6(5-7)3-4-9-8/h1-2,4-5H,3H2,(H,10,11,12) |

InChI Key |

VOLZFOLWMZYCHI-UHFFFAOYSA-N |

Canonical SMILES |

C1C=NC2=C1C=C(C=C2)S(=O)(=O)O |

Origin of Product |

United States |

Historical Perspectives on Sulfonated Indole Derivatives

The study of indole (B1671886) chemistry dates back to the 19th century, with significant advancements in the understanding of its synthesis and reactivity. The introduction of a sulfonic acid group to the indole scaffold was a logical progression, aiming to modify its physical and chemical properties, particularly its solubility in aqueous media. britannica.com One of the foundational methods for creating indole structures is the Fischer Indole Synthesis, first reported in 1883. openmedicinalchemistryjournal.compcbiochemres.com This method has been adapted over the years to produce a wide variety of indole derivatives, including those with sulfonic acid groups. sciforum.netevitachem.com The development of sulfonated indoles has been driven by their utility as intermediates in the synthesis of dyes and other functional organic molecules. evitachem.combritannica.com

Fundamental Chemical Significance of 3h Indole 5 Sulfonic Acid in Synthetic Chemistry

3H-Indole-5-sulfonic acid serves as a versatile precursor in the synthesis of more complex molecules. Its chemical significance stems from the reactivity of both the indole (B1671886) nucleus and the sulfonic acid group. The indole ring can undergo various electrophilic substitution reactions, while the sulfonic acid group can be converted to other functional groups or used to improve the solubility of the final product. evitachem.com

A common synthetic route to a derivative, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, involves the Fischer Indole Synthesis by reacting 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (B44728) in the presence of an acid catalyst like acetic acid. sciforum.net This method highlights the modular nature of indole synthesis, allowing for the incorporation of the sulfonic acid moiety from the starting materials.

The sulfonic acid group is more acidic and hydrophilic than a carboxylic acid group, which enhances the compound's solubility in water and its utility in bioconjugation reactions. This property is particularly valuable in the synthesis of water-soluble fluorescent dyes and other labeling agents for biological research. evitachem.comchemicalbook.com

Overview of Contemporary Academic Research Directions Involving 3h Indole 5 Sulfonic Acid

Established Chemical Synthesis Pathways

The creation of this compound and its related structures relies on well-established principles of organic synthesis. These methods primarily involve either the introduction of a sulfonic acid group onto an existing indole scaffold or the formation of the indole ring itself from precursors already bearing the desired sulfonate functionality.

Direct Sulfonation of Indole Scaffolds

Direct sulfonation of the indole ring is a common strategy to introduce the sulfonic acid moiety. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the nature of the sulfonating agent.

The reaction of indole derivatives with sulfonyl chlorides presents a versatile method for creating sulfonated indoles. tandfonline.com This approach often requires controlled conditions to achieve the desired regioselectivity. For instance, the synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid can be achieved by reacting the corresponding indole with a sulfonyl chloride.

Recent advancements have focused on developing milder and more efficient protocols. One such method reports a copper(I) iodide (CuI) catalyzed chemoselective sulfonylation of indoles using aryl sulfonyl chlorides. tandfonline.com This reaction proceeds under mild conditions and is compatible with various functional groups on the indole ring without the need for protecting the NH group. tandfonline.com Palladium-catalyzed reactions have also emerged, allowing for the direct C-H bond functionalization of indoles to introduce a sulfonyl group. rsc.org For example, a palladium(II) bromide catalyst has been used for the three-component sulfonylation of 1-(pyridin-2-yl)indoles with DABSO and aryldiazonium salts to produce 2-sulfonated indoles. rsc.org

| Catalyst | Reagents | Key Features |

| Copper(I) Iodide (CuI) | Aryl sulfonyl chlorides | Mild conditions, no NH protection needed. tandfonline.com |

| Palladium(II) Bromide | 1-(pyridin-2-yl)indoles, DABSO, aryldiazonium salts | Direct C-H functionalization at the 2-position. rsc.org |

Sulfur trioxide (SO₃) is a powerful sulfonating agent, often used in a complex with a base like pyridine (B92270) to moderate its reactivity and prevent side reactions such as polymerization. bhu.ac.inquimicaorganica.org The sulfonation of indole with the pyridine-sulfur trioxide complex typically occurs at the C-3 position under mild conditions. bhu.ac.inquimicaorganica.org However, the use of sulfur trioxide alone can also be employed for the sulfonation of certain naphthalene (B1677914) derivatives, with the outcome being dependent on reaction conditions and stoichiometry. researchgate.net While direct sulfation with liquid or gaseous SO₃ can be problematic due to polymerization, SO₃ adducts with amines, amides, or ethers offer a more controlled approach. nih.gov

Chlorosulfonic acid (ClSO₃H) is a versatile and widely used reagent for the sulfonation and chlorosulfonation of a variety of organic compounds, including indoles. smolecule.comvanderbilt.edupageplace.de It can act as both a sulfonating and chlorinating agent in a single step. The reaction of indole with chlorosulfonic acid, particularly when used in excess, can lead to the direct chlorosulfonation of the aromatic ring. pageplace.de

The regioselectivity of this reaction is highly dependent on the reaction conditions. For instance, under strongly acidic conditions, indole is protonated at the C-3 position, which deactivates the pyrrole (B145914) ring towards further electrophilic attack and directs the substitution to the 5-position of the benzene (B151609) ring. bhu.ac.insmolecule.com This principle is applied in the synthesis of 1H-indole-5-sulfonyl chloride, where temperature control between -5°C and 0°C is crucial to minimize polysubstitution, achieving yields of 38-42%. The use of a protecting group on the indole nitrogen, such as an acetyl group, can improve regiocontrol, leading to the preferential formation of the 5-sulfo derivative.

Heating 1H-indole-2,3-dione (isatin) with chlorosulfonic acid at 70°C results in the formation of a mixture of 3,3-dichloro-2-oxo-indoline-5-sulfonic acid and 2,3-dioxo-indoline-5-sulfonic acid. asianpubs.orgnih.gov A clean and simple protocol for the direct synthesis of 1-phenylsulfonyl-1H-indole-3-sulfonyl chlorides has been developed using chlorosulfonic acid in acetonitrile. researchgate.netdiva-portal.org

| Substrate | Conditions | Product | Yield |

| 1H-Indole | ClSO₃H, -5 to 0°C | 1H-Indole-5-sulfonyl chloride | 38-42% |

| 1-Acetylindole | 1. Acetic anhydride; 2. ClSO₃H, -10°C; 3. NaOH | 5-Sulfoindole | 68% (sulfonation step) |

| 1H-Indole-2,3-dione | ClSO₃H, 70°C | Mixture of 5-sulfonated products | - |

| 1-Phenylsulfonyl-1H-indole | ClSO₃H, acetonitrile, 0°C to RT | 1-Phenylsulfonyl-1H-indole-3-sulfonyl chloride | 74% researchgate.net |

Condensation Reactions for Indole Ring Formation

An alternative to direct sulfonation is the construction of the indole ring from precursors that already contain a sulfonic acid group. The Fischer indole synthesis is a prominent example of this strategy.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. wikipedia.orgyoutube.com This method is applicable to the synthesis of this compound analogs. For example, 2,3,3-trimethyl-3H-indole-5-sulfonic acid can be synthesized via the Fischer indole synthesis by reacting 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (B44728) (isopropyl methyl ketone) in a suitable acidic solvent like acetic acid.

The choice of acid catalyst is crucial and can include Brønsted acids like HCl, H₂SO₄, and p-toluenesulfonic acid, or Lewis acids such as zinc chloride and boron trifluoride. wikipedia.orgmdpi.com Variations of the Fischer indole synthesis have been developed to improve yields and expand the scope of the reaction. For instance, solid acid catalysts like the sulfonic acid resin Amberlite IR 120 H have been successfully employed, offering the advantage of easier product separation and catalyst regeneration. akjournals.com

| Arylhydrazine | Carbonyl Compound | Acid Catalyst | Product |

| 4-Hydrazinobenzenesulfonic acid | 3-Methyl-2-butanone | Acetic acid | 2,3,3-Trimethyl-3H-indole-5-sulfonic acid |

| Phenylhydrazine (B124118) | Cyclohexanone | Amberlite IR 120 H | Tetrahydrocarbazole akjournals.com |

| o,m-Tolylhydrazine hydrochlorides | Isopropyl methyl ketone | Acetic acid | Methyl indolenines mdpi.comnih.gov |

Reactions Involving Hydrazinobenzenesulfonic Acids and Carbonyl Compounds

A prominent method for the synthesis of this compound and its analogs is the Fischer indole synthesis, a reaction that produces the indole aromatic heterocycle from a substituted phenylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions. acs.orgwikipedia.org This reaction was first discovered in 1883 by Emil Fischer. wikipedia.org

For the synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid, 4-hydrazinobenzenesulfonic acid is reacted with 3-methyl-2-butanone (isopropyl methyl ketone). sciforum.net The reaction is typically carried out in a solvent like acetic acid, which also serves as a catalyst, and is heated to reflux for several hours. sciforum.net The mechanism begins with the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org Following protonation, a nih.govnih.gov-sigmatropic rearrangement occurs, leading to a diimine. This intermediate then forms a cyclic aminoacetal, which eliminates ammonia (B1221849) under acidic catalysis to yield the final aromatic indole. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the resulting indole. wikipedia.org

Key parameters for a successful synthesis include controlling the molar ratio of the reactants and the reaction temperature. For instance, using a 3:1 excess of 3-methyl-2-butanone relative to the hydrazine (B178648) derivative helps to ensure complete conversion, and maintaining reflux conditions prevents the decomposition of the sulfonic acid group. After the reaction, the product can be precipitated by cooling the mixture, and then isolated and purified. sciforum.net The potassium salt of the compound can be prepared by dissolving the crude product in methanol (B129727) and adding a saturated solution of potassium hydroxide (B78521) in 2-propanol. sciforum.net

The Fischer indole synthesis is versatile and can be catalyzed by a range of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid, and p-toluenesulfonic acid, as well as Lewis acids like boron trifluoride, zinc chloride, and aluminum chloride. wikipedia.org

A summary of typical reaction components for the synthesis of 2,3,3-trimethyl-3H-indole-5-sulfonic acid is presented in the table below.

| Reactant 1 | Reactant 2 | Solvent/Catalyst | Conditions | Product |

| 4-Hydrazinobenzenesulfonic acid | 3-Methyl-2-butanone | Acetic Acid | Reflux, 3 hours | 2,3,3-Trimethyl-3H-indole-5-sulfonic acid |

Alkylation Strategies for N-Substitution

N-substitution of the indole ring is a crucial step for creating a diverse range of functionalized indole derivatives. syr.edu While indoles can be unreactive towards alkyl halides at room temperature, reactions can be induced under more forceful conditions. bhu.ac.in For example, the reaction of indole with methyl iodide in dimethylformamide at around 80°C primarily yields 3-methylindole. bhu.ac.in Increasing the temperature can lead to further methylation. bhu.ac.in

A common strategy for N-alkylation involves the use of a base to deprotonate the indole nitrogen, making it more nucleophilic. For instance, the potassium salt of 2,3,3-trimethyl-3H-indole-5-sulfonate can be suspended in iodomethane (B122720) and stirred at 40°C for several hours to produce 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate iodide. sciforum.net Another approach involves using sodium hydride (NaH) in dimethylformamide (DMF) to facilitate the alkylation of methanesulfonanilides, though this may require elevated temperatures. sci-hub.se

Reductive alkylation offers an alternative route. For example, 2-(4-aminophenyl)ethanesulfonic acid isopropyl ester can be reacted with dimethoxyacetaldehyde in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to yield the corresponding N-alkylated product. sci-hub.se

Trichloroacetimidates, when activated by Brønsted or Lewis acids, serve as excellent electrophiles for the alkylation of indoles. syr.edu The regioselectivity of this reaction, whether it occurs at the N1, C2, or C3 position, is dependent on the specific structures of both the imidate and the indole nucleophile. syr.edu

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency. openmedicinalchemistryjournal.com

Catalytic Methods under Environmentally Benign Conditions

A variety of catalysts have been developed to promote the synthesis of indole derivatives under greener conditions. nih.govnih.gov These catalysts are often recyclable and can be used in small quantities, minimizing waste. nih.govnih.gov

Examples of such catalysts include:

Sulfonated β-cyclodextrin (β-CD-SO₃H): This supramolecular catalyst has been shown to be highly efficient for the synthesis of 3-substituted 3-hydroxyoxindoles and 3,3-di(indolyl)indolin-2-ones in water. nih.gov It offers advantages such as high yields, short reaction times, and easy recovery and reuse. nih.gov

Bioglycerol-based carbon sulfonic acid: This biodegradable solid acid catalyst can be used for the synthesis of indolemethane derivatives under solvent-free conditions at room temperature, providing excellent yields in a short time. nih.gov

Sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H): This heterogeneous catalyst is effective for the one-pot multicomponent reaction to form spirooxindole derivatives in water, leading to high yields and short reaction times. scispace.com

Binuclear sulfonic-functionalized ionic liquids: These have been used as both solvent and catalyst for the synthesis of bis(indolyl)methanes under mild conditions. beilstein-journals.org

Solvent-Free and Aqueous Media Syntheses

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. openmedicinalchemistryjournal.com Many modern synthetic protocols for indole derivatives are now performed in water or under solvent-free conditions. nih.govnih.gov

Water is an attractive solvent as it is non-toxic, non-flammable, and readily available. The use of catalysts like sulfonated β-cyclodextrin and SBA-Pr-SO₃H has enabled efficient indole synthesis in aqueous media. nih.govscispace.com

Solvent-free reactions, often facilitated by microwave irradiation or solid-supported catalysts, offer another green alternative. openmedicinalchemistryjournal.comresearchgate.net For example, the synthesis of spiro[3H-indole-3,2′-thiazolidines] has been achieved under microwave irradiation in neat conditions, providing a green protocol with no waste or side-products. researchgate.net Similarly, bioglycerol-based carbon sulfonic acid has been used for the solvent-free synthesis of indolemethanes. nih.gov

Large-Scale Production Considerations of Sulfonated Indole Derivatives

The transition from laboratory-scale synthesis to large-scale industrial production of sulfonated indole derivatives presents several challenges. google.com Key considerations include the cost and availability of starting materials, the efficiency and safety of the reaction conditions, and the ease of product purification. google.comevitachem.com

Industrial production often employs advanced reactors with precise temperature control to ensure high yields and purity. While the Fischer indole synthesis is a common method, its use on a commercial scale can be hampered by the need for expensive catalysts and potentially harsh reaction conditions. google.comevitachem.com For instance, processes involving Heck reactions may use expensive palladium catalysts that are difficult to separate and reuse, making the process less economically viable on a large scale. google.com

Furthermore, purification by chromatographic techniques, which is common in the lab, is often impractical for large-scale production. google.com Therefore, developing synthetic routes that yield high-purity products directly from the reaction mixture is a primary goal. Green chemistry principles, such as the use of reusable solid acid catalysts and solvent-free conditions, are also becoming increasingly important in the design of large-scale syntheses to reduce environmental impact and improve economic feasibility. openmedicinalchemistryjournal.comevitachem.com The development of continuous flow reactors is another strategy being explored to enhance the efficiency and safety of industrial production. evitachem.com

Elucidation of Reaction Mechanisms

The reactivity of this compound is characterized by the interplay between the electron-rich indole ring and the strongly electron-withdrawing sulfonic acid group. This substitution pattern leads to a unique chemical behavior, influencing its participation in various reaction types.

The indole nucleus is inherently an electron-rich heterocyclic system, making it prone to electrophilic substitution reactions. bhu.ac.in The preferred site for electrophilic attack on the indole ring is typically the C3 position, as the resulting cationic intermediate can be stabilized by the nitrogen atom's lone pair of electrons. bhu.ac.in However, the presence of a deactivating, meta-directing sulfonic acid group at the C5 position alters this reactivity. smolecule.com The sulfonic acid group is strongly electron-withdrawing, which reduces the electron density of the aromatic ring and makes electrophilic substitution more difficult. researchgate.net

In the case of this compound, the electron-withdrawing nature of the sulfonate group deactivates the benzene portion of the indole ring towards electrophilic attack. The pyrrole ring, while also influenced by the sulfonic acid group, remains the more reactive part of the molecule. When the C3 position is blocked, electrophilic substitution can occur at other positions, such as C2 or C6. bhu.ac.in For instance, nitration of 2-methylindole (B41428) under strongly acidic conditions results in substitution at the C5 position, because the initial protonation at C3 deactivates the pyrrole ring towards further electrophilic attack. bhu.ac.in The sulfonation of indole itself typically occurs at the C3 position when using a pyridine-sulfur trioxide complex. bhu.ac.in

The directing effect of the sulfonate group is a key factor in determining the outcome of electrophilic aromatic substitution reactions. smolecule.com As a meta-directing group, it deactivates the ortho and para positions relative to itself, making substitution at these positions less favorable. smolecule.com This is because the resonance structures of the intermediates formed during ortho or para attack would place a destabilizing positive charge adjacent to the electron-deficient sulfonate group. smolecule.com

The sulfonic acid group (-SO3H) and its corresponding sulfonates are excellent leaving groups in nucleophilic substitution reactions, a property attributed to their ability to stabilize a negative charge. nih.gov In the context of this compound, the sulfonate moiety can be displaced by strong nucleophiles. This reactivity is a key feature in the synthetic utility of this compound and its derivatives. For example, the sulfonic acid group can be substituted by nucleophiles such as amines or alcohols. evitachem.com

The reactivity of sulfonates as leaving groups is significantly higher than that of halides and carboxylates. nih.gov This makes sulfonate-substituted indoles valuable intermediates in organic synthesis. The sulfonyl group is generally a better leaving group than a carbonyl group in nucleophilic substitution reactions. researchgate.net This property is exploited in various synthetic transformations. For instance, the sulfonate group can be converted to a sulfonamide by reaction with ammonia or to a sulfonate ester with an alcohol under acidic conditions.

The indole ring is susceptible to oxidation. The presence of the electron-withdrawing sulfonic acid group influences the redox properties of this compound. This substituent reduces the electron density in the indole ring, which in turn affects its oxidation potential.

Cyclic voltammetry studies on related sulfonated indole derivatives, such as 2,3,3-trimethyl-3H-indole-5-sulfonic acid, show an irreversible oxidation peak at +0.85 V versus a silver/silver chloride (Ag/AgCl) electrode. This is a higher oxidation potential compared to its non-sulfonated analog, 2,3,3-trimethylindole, which exhibits an oxidation peak at +0.65 V. This shift to a more positive potential indicates that the sulfonated indole is more difficult to oxidize, a direct consequence of the electron-withdrawing nature of the sulfonic acid group.

The oxidation of indole derivatives can lead to various products. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or hydrogen peroxide (H₂O₂) can oxidize the sulfonic acid group itself or lead to the formation of carboxylated derivatives. The oxidation of isatin (B1672199), an indole derivative, with hydrogen peroxide in the presence of an organoselenium catalyst can yield isatoic anhydride. nih.gov The reactivity of indole derivatives towards oxygenated radicals is influenced by factors such as their oxidation potential and the presence of N-H bonds. nih.gov

Influence of Sulfonate Moiety on Electron Density and Aromaticity

The sulfonate moiety decreases the electron density of the aromatic ring through its inductive and resonance effects. researchgate.net This reduction in electron density makes the indole ring less susceptible to electrophilic attack and more susceptible to nucleophilic attack. smolecule.com The Hammett parameter, a measure of the electron-donating or -withdrawing nature of a substituent, quantifies this effect. nih.gov Generally, EWGs like the nitro group (-NO2) and the sulfonic acid group shift the maximum absorbance wavelength (λmax) in the UV-Vis spectrum to longer wavelengths (a red shift). nih.gov

The aromaticity of the indole system, which arises from the delocalization of 10 π-electrons across the bicyclic structure, is also affected by the sulfonate substituent. msu.edu While the benzene ring retains its aromatic character, the electron-withdrawing nature of the sulfonic acid group can influence the contribution of the pyrrole ring's nitrogen lone pair to the aromatic system. msu.eduuou.ac.in In strongly acidic conditions, protonation of the indole nitrogen can disrupt the aromaticity of the five-membered ring. uou.ac.in The presence of a strong EWG can also influence the planarity and, consequently, the aromaticity of the molecule. researchgate.net

Table 1: Comparison of Oxidation Potentials

| Compound | Oxidation Potential (V vs. Ag/AgCl) |

|---|---|

| 2,3,3-trimethyl-3H-indole-5-sulfonic acid | +0.85 |

| 2,3,3-trimethylindole | +0.65 |

Stability and Transformation Pathways in Diverse Chemical Environments

The stability of this compound is influenced by the chemical environment, including pH and the presence of oxidizing or reducing agents. The sulfonic acid group itself is relatively stable, but the indole ring can undergo transformations under various conditions.

In acidic media, indoles are prone to polymerization, particularly if the C3 position is unsubstituted. ub.edu However, the electron-withdrawing sulfonic acid group can modulate this reactivity. Under strongly acidic conditions, protonation at the C3 position can occur, leading to the formation of a 3H-indolium cation, which is the most thermodynamically stable protonated form as it retains the aromaticity of the benzene ring. bhu.ac.in

The compound can undergo various transformations:

Reduction: The sulfonic acid group can be reduced to other functional groups. For example, lithium aluminum hydride (LiAlH₄) can reduce it to a thiol. Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, may selectively reduce other reactive sites on the indole ring without affecting the sulfonic acid group.

Oxidation: As previously mentioned, strong oxidizing agents can lead to the formation of sulfonyl chlorides, sulfones, or carboxylated derivatives.

Substitution: The sulfonic acid group can be displaced by nucleophiles. For example, reaction with ammonia can form a sulfonamide, and reaction with alcohols can yield sulfonate esters.

The stability is also relevant in the context of its use in synthesizing other compounds. For example, it serves as a precursor for cyanine dyes. The potassium salt of the sulfonic acid is often used to improve stability and solubility.

Table 2: Common Chemical Transformations

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Reduction | Lithium aluminum hydride (LiAlH₄) | Indole-5-thiol |

| Oxidation | Potassium permanganate (KMnO₄) | Sulfonyl chlorides, sulfones |

| Substitution | Ammonia (NH₃) | Indole-5-sulfonamide |

| Substitution | Alcohols (e.g., Methanol) | Indole-5-sulfonate esters |

Advanced Analytical and Spectroscopic Characterization of 3h Indole 5 Sulfonic Acid

High-Resolution Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each atom can be obtained. For sulfonated indole (B1671886) derivatives, NMR data can be influenced by factors such as the solvent used, pH, and the salt form of the compound.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms within a molecule. In the case of a related compound, 2,3,3-trimethyl-3H-indole-5-sulfonic acid, the aromatic protons typically appear in the region of δ 6.8–7.5 ppm. For 3H-Indole-5-sulfonic acid, the protons on the indole ring would exhibit characteristic chemical shifts and coupling patterns. The proton of the sulfonic acid group is expected to appear as a broad singlet, often at a downfield chemical shift (e.g., δ 10–12 ppm in acidic conditions), due to its acidic nature.

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 8.0 | m |

| H-2 | Specific to 3H-indole tautomer | s or t |

| H-3 | Specific to 3H-indole tautomer | t or d |

| SO₃H | 10.0 - 12.0 | br s |

Note: This table is predictive and based on general knowledge of similar structures. Actual values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. For sulfonated indole derivatives, the carbon atoms of the indole ring will have characteristic chemical shifts. The carbon atom attached to the sulfonic acid group is expected to be significantly deshielded. In the related 2,3,3-trimethyl-3H-indole-5-sulfonic acid, the aromatic carbons appear in a predictable region of the spectrum.

| Carbon | Expected Chemical Shift (ppm) |

| Aromatic C | 110 - 140 |

| C-2 | Specific to 3H-indole tautomer |

| C-3 | Specific to 3H-indole tautomer |

| C-5 (attached to SO₃H) | Deshielded region |

Note: This table is predictive and based on general knowledge of similar structures. Actual values may vary.

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the sulfonic acid group and the indole ring.

Key vibrational modes for sulfonic acids include the S=O stretching vibrations, which are typically strong and appear in the range of 1180–1200 cm⁻¹. The O-H stretching of the sulfonic acid group is also a prominent feature. The indole ring will exhibit characteristic N-H stretching (around 3400 cm⁻¹ for the 1H-indole tautomer) and C-H stretching and bending vibrations, as well as aromatic C=C stretching bands.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indole) | ~3400 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| S=O Asymmetric Stretch | ~1200 | Strong |

| S=O Symmetric Stretch | ~1050 | Strong |

| S-O Stretch | 650-750 | Medium |

Note: This table is predictive and based on general knowledge of similar structures. Actual values may vary.

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. For this compound, HRMS provides an accurate mass of the molecular ion, which allows for the confirmation of its chemical formula (C₈H₇NO₃S). Techniques like Electrospray Ionization (ESI) are often used for sulfonated compounds, typically observing the deprotonated molecule [M-H]⁻ in negative ion mode. For the related 2,3,3-trimethyl-3H-indole-5-sulfonic acid, the molecular ion peak [M-H]⁻ is observed at m/z 239.29.

Photophysical Properties and Optical Characterization

The photophysical properties of a molecule describe its interaction with light, including absorption and emission processes. Indole and its derivatives are known for their interesting photophysical behaviors, which can be modulated by substituents. The introduction of a sulfonic acid group can influence these properties by altering the electron density of the indole ring.

The optical characterization of this compound would involve determining its absorption and fluorescence spectra. Indole derivatives typically exhibit absorption maxima in the UV region. The fluorescence emission of indole derivatives can be sensitive to the polarity of the solvent and the presence of hydrogen bonding. The sulfonic acid group, being electron-withdrawing, may affect the energy of the excited states and thus influence the absorption and emission wavelengths, as well as the fluorescence quantum yield.

Further research into the specific absorption and emission maxima, Stokes shift, and quantum yield of this compound is necessary for a complete understanding of its photophysical profile.

UV-Visible Absorption Spectroscopy

The electronic absorption spectrum of indole and its derivatives is characterized by two overlapping electronic transitions in the near-UV region, denoted as ¹La and ¹Lb, and more intense bands (¹Ba and ¹Bb) in the far-UV region. The ¹Lb transition is typically structured with vibronic bands, while the ¹La transition is broad, featureless, and highly sensitive to the solvent environment.

For this compound, the indole chromophore dictates the primary absorption features. The sulfonic acid group (-SO₃H) at the 5-position acts as an electron-withdrawing group, which is expected to influence the energy of these transitions. Studies on other 5-substituted indoles, such as 5-hydroxyindole (B134679) and 5-methoxyindole, show that substitution on the benzene (B151609) ring portion of the indole can lift the degeneracy of the ¹La and ¹Lb transitions, leading to better-resolved spectra. nih.gov For instance, the absorption spectrum of 5-hydroxyindole in cyclohexane (B81311) shows a distinct ¹Lb transition with peaks around 297-308 nm and a more intense ¹La transition with peaks at 263-270 nm. nih.gov

A change in solvent from a nonpolar medium like cyclohexane to a polar one like ethanol (B145695) typically induces a bathochromic (red) shift in the ¹La band of indole derivatives. core.ac.uk Therefore, this compound is predicted to exhibit characteristic indole absorption bands, with the precise maxima influenced by solvent polarity and the electronic effects of the sulfonate substituent.

| Compound | Solvent | ¹La Transition (nm) | ¹Lb Transition (nm) | Reference |

|---|---|---|---|---|

| Indole | Cyclohexane | ~278 | ~287 | core.ac.uk |

| 5-Hydroxyindole | Cyclohexane | 263, 270 | 297, 302, 308 | nih.gov |

| 5-Bromoindole | Ethanol | 278, 286 (shoulder), 295 (shoulder) | core.ac.uk | |

| 5-Cyanoindole | Ethanol | 290 | core.ac.uk |

Fluorescence Emission Spectroscopy

Indole derivatives are well-known for their fluorescent properties. The emission spectrum is highly sensitive to the molecular environment, particularly solvent polarity. acs.org For most indoles, fluorescence occurs from the ¹La state, which results in a broad, featureless emission band with a significant Stokes shift. nih.gov

In nonpolar solvents, the emission is typically at shorter wavelengths (blue-shifted). As solvent polarity increases, the emission maximum shifts to longer wavelengths (red-shifted) due to the stabilization of the more polar ¹La excited state. acs.orgacs.org For example, 5-hydroxyindole, a related compound, shows a fluorescence emission maximum at 325 nm when excited at 300 nm in cyclohexane. nih.gov The sulfonic acid group in this compound, being highly polar, is expected to result in a significant Stokes shift and strong solvatochromic behavior. The fluorescence emission spectrum is thus predicted to be a broad band, with its maximum wavelength heavily dependent on the solvent used.

| Compound | Solvent | Excitation λex (nm) | Emission λem (nm) | Reference |

|---|---|---|---|---|

| Indole | Cyclohexane | 285 | 305 | acs.org |

| Indole | Ethanol | 285 | 330 | acs.org |

| Indole | Water | 285 | 350 | acs.org |

| 5-Hydroxyindole | Cyclohexane | 300 | 325 | nih.gov |

| 5-Methoxy-2-indolecarboxylic acid | Ethanol | 310 | 359 | core.ac.uk |

Quantum Yield Measurements and Enhancement Strategies

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to the photons absorbed. The quantum yield of indole derivatives can vary significantly depending on their substitution and environment. For instance, 4-formyltryptophan has a quantum yield of approximately 0.22 in ethanol, while N-phenyl-1H-Indole-5-carboxamide immobilized in a PVA film has a quantum yield of 0.11. nih.govmdpi.com

The quantum yield of this compound would need to be determined experimentally, typically using a relative method with a well-characterized standard like quinine (B1679958) sulfate. mdpi.com

Enhancement Strategies: Several strategies can be employed to enhance the quantum yield of fluorescent molecules:

Rigidification: Restricting intramolecular motions, such as rotations and vibrations, can decrease non-radiative decay pathways and enhance fluorescence. This can be achieved by incorporating the molecule into a rigid matrix like a polymer film or by designing a more structurally constrained molecule. mdpi.com

Solvent Choice: The choice of solvent can significantly impact quantum yield. In some cases, moving to less polar or more viscous solvents can reduce quenching and increase fluorescence efficiency.

Structural Modification: Expanding the π-conjugated system of the indole ring, for example by introducing aryl groups, can lead to highly fluorescent compounds with enhanced quantum yields. semanticscholar.org

Photostability Investigations

Photostability refers to a molecule's ability to resist degradation upon exposure to light. For fluorescent compounds, poor photostability can limit their application in techniques requiring prolonged irradiation. The photostability of indole derivatives can be influenced by their chemical structure and the surrounding environment.

Studies on related heterocyclic systems show that interactions with solvents play a crucial role. researchgate.net For example, in protic solvents like alcohols, the formation of hydrogen bonds can provide alternative, non-destructive pathways for the de-excitation of the singlet excited state, which can lead to a significant reduction in the photodegradation yield. researchgate.net Conversely, the presence of oxygen can lead to photooxidation, degrading the indole ring. researchgate.net

The stability of sulfonic acid derivatives, in general, has been shown to be dependent on factors like temperature and pH. nih.gov An investigation into the photostability of this compound would involve irradiating a solution of the compound with a specific wavelength of light over time and monitoring the decrease in its absorption or fluorescence signal.

Electrochemical Characterization Techniques

Electrochemical methods provide valuable information about the redox properties of molecules, including their oxidation and reduction potentials and the nature of the electron transfer processes. The indole ring is known to be electroactive and can be readily oxidized at carbon-based electrodes. nih.gov

Cyclic Voltammetry (CV) for Redox Behavior

Cyclic voltammetry is a powerful technique for investigating the redox behavior of electroactive species. In a typical CV experiment for an indole derivative, the potential is scanned towards positive values to induce oxidation.

Based on studies of various indole sulfonamide derivatives, the electrochemical behavior of this compound is expected to be characterized by a single, well-defined, and irreversible oxidation peak in the potential range of +0.2 V to +0.8 V (vs. Ag/AgCl). nih.govresearchgate.net This peak corresponds to the oxidation of the indole moiety. The term "irreversible" indicates that the product of the oxidation is not readily reduced back to the starting material on the reverse scan, often due to subsequent chemical reactions or structural changes. The exact peak potential (Epa) is influenced by the molecular structure, pH, and the nature of the working electrode. nih.gov

| Compound ID | Substituent on Sulfonamide | Oxidation Peak Potential (Epa, V) | Reference |

|---|---|---|---|

| A1 | Phenyl | +0.264 | nih.gov |

| A2 | 4-Methylphenyl | +0.252 | nih.gov |

| A3 | 4-Methoxyphenyl | +0.250 | nih.gov |

| A4 | 4-Chlorophenyl | +0.266 | nih.gov |

| A5 | 2,4,6-Trimethylphenyl | +0.254 | nih.gov |

Square Wave Voltammetry (SWV) for Detailed Electrochemical Analysis

Square wave voltammetry is a large-amplitude differential technique that offers excellent sensitivity and is often preferred for quantitative analysis. benthamopen.com Its advantages include high speed, effective discrimination against background charging current, and low detection limits.

When applied to this compound, SWV would also be expected to show a single, well-defined oxidation peak corresponding to the oxidation of the indole ring, similar to what is observed in CV. nih.gov The net current measured in SWV is typically larger than in other techniques like differential pulse voltammetry, leading to enhanced sensitivity. benthamopen.com The peak potential in SWV is influenced by experimental parameters such as frequency, pulse amplitude, and scan increment, which can be optimized to maximize the signal. nih.gov This high sensitivity makes SWV a suitable method for the trace determination of indole derivatives in various samples.

| Compound ID | Substituent on Sulfonamide | Oxidation Peak Potential (Ep, V) | Reference |

|---|---|---|---|

| A1 | Phenyl | +0.224 | nih.gov |

| A2 | 4-Methylphenyl | +0.210 | nih.gov |

| A3 | 4-Methoxyphenyl | +0.208 | nih.gov |

| A4 | 4-Chlorophenyl | +0.222 | nih.gov |

| A5 | 2,4,6-Trimethylphenyl | +0.212 | nih.gov |

Functionalization and Derivatization Strategies for 3h Indole 5 Sulfonic Acid

Synthesis of Sulfonated Indole (B1671886) Derivatives

The initial step in leveraging 3H-indole-5-sulfonic acid for more complex structures often involves its conversion into reactive intermediates. These derivatives, primarily indoleninium salts and sulfonamides, serve as essential building blocks for a variety of functional molecules.

Indoleninium Salts and Quaternary Ammonium (B1175870) Derivatives

The synthesis of the foundational intermediate, potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, is typically achieved through the Fischer indole synthesis. mdpi.comsciforum.net This reaction involves the condensation of 4-hydrazinobenzenesulfonic acid with 3-methyl-2-butanone (B44728) in acetic acid, followed by treatment with a potassium hydroxide (B78521) solution. mdpi.comsciforum.net

This potassium salt is a key precursor for generating various quaternary ammonium derivatives, also known as indoleninium salts. These salts are crucial for the subsequent synthesis of cyanine (B1664457) dyes. Quaternization is achieved by reacting the potassium salt with different alkylating agents. For instance:

Reacting potassium 2,3,3-trimethyl-3H-indole-5-sulfonate with iodomethane (B122720) yields 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate iodide. mdpi.comsciforum.net

Reaction with 6-bromohexanoic acid in chlorobenzene (B131634) results in the formation of 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide, introducing a carboxylic acid handle for bioconjugation. mdpi.comsciforum.net

These reactions convert the indole into a more reactive indoleninium system, which is essential for condensation reactions in dye synthesis. The introduction of various N-substituents allows for the fine-tuning of the final molecule's properties, such as solubility and reactivity. researchgate.netgoogle.com

Table 1: Synthesis of Selected Indoleninium Salts To display the table in an interactive format, please view it in a compatible environment.

| Precursor | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Hydrazinobenzenesulfonic acid hemihydrate & 3-Methyl-2-butanone | Acetic acid, Potassium hydroxide | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | 24 | mdpi.comsciforum.net |

| Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | Iodomethane | 1,2,3,3-Tetramethyl-3H-indolium-5-sulfonate iodide | 55 | mdpi.comsciforum.net |

Sulfonamide Analogs

The sulfonic acid group of the indole core can be converted into a sulfonamide moiety, a functional group prevalent in many biologically active compounds. A general method for this transformation involves converting the sulfonic acid into a more reactive sulfonyl chloride intermediate. For example, isatin (B1672199) (an indole-2,3-dione) can be sulfonated using chlorosulfonic acid. nih.gov The resulting sulfonyl chloride can then react with various primary or secondary amines to yield a library of sulfonamide derivatives. nih.govchemmethod.com

Another approach involves the palladium-catalyzed carbonylative synthesis of N-acylsulfonamides from indole precursors and sulfonyl azides. acs.org This method provides a regioselective route to complex sulfonamides. The synthesis of azo-based sulfonamides has also been demonstrated through multi-step processes that include chlorosulfonation, nucleophilic substitution with amines, diazotization, and subsequent coupling reactions. chemmethod.com These strategies allow for the introduction of diverse functionalities, expanding the chemical space of indole-based sulfonamides.

Design and Synthesis of Advanced Dye Structures

Sulfonated indoleninium salts are fundamental building blocks in the synthesis of advanced, water-soluble dyes. Their inherent properties are exploited to create various classes of dyes, including cyanine, squaraine, and azo dyes, each with unique spectral characteristics suitable for different applications.

Sulfonated Cyanine Dyes (e.g., pentamethine, indodicarbocyanine)

Sulfonated cyanine dyes are a prominent class of fluorescent labels known for their high molar extinction coefficients, excellent photostability, and tunable fluorescence from the visible to the near-infrared (NIR) region. mdpi.comfau.eunih.gov The synthesis of these dyes relies on the condensation of two quaternized nitrogen-containing heterocyclic units, such as sulfonated indoleninium salts, via a polymethine bridge.

A representative synthesis is that of a water-soluble pentamethine dye, sulfo-Cy5 carboxylic acid. mdpi.comsciforum.net The process begins with the reaction of a sulfonated indoleninium salt bearing a carboxylic acid group, such as 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate, with malonaldehyde dianilide hydrochloride in acetic anhydride. mdpi.com This forms an intermediate that is then reacted with a second indoleninium salt, for example, 1,2,3,3-tetramethyl-3H-indolium-5-sulfonate, in pyridine (B92270) to yield the final asymmetrical pentamethine cyanine dye. mdpi.comsciforum.net

The length of the polymethine chain dictates the absorption and emission wavelengths; for instance, trimethine cyanines (Cy3) emit in the visible spectrum, while pentamethine (Cy5) and heptamethine (Cy7) cyanines fluoresce in the NIR region. mdpi.commdpi.com The incorporation of one or more sulfonate groups significantly enhances water solubility and reduces aggregation, which is crucial for biological labeling applications. mdpi.comcgl.org.cn

Table 2: Properties of a Representative Sulfonated Pentamethine Cyanine Dye To display the table in an interactive format, please view it in a compatible environment.

| Dye Name | Absorption Max (λmax) | Molar Extinction Coefficient (log ε) | Emission Max (λem) | Reference |

|---|

Sulfonated Squaraine Dyes

Squaraine dyes are characterized by a central, electron-deficient four-membered squaric acid ring flanked by two electron-donating heterocyclic units. nih.govnih.gov This D-A-D (Donor-Acceptor-Donor) structure results in exceptionally sharp and intense absorption bands in the far-red and NIR regions. nih.gov

The synthesis of water-soluble squaraine dyes often utilizes sulfonated indolenine precursors. A common synthetic route involves the condensation of two equivalents of a sulfonated indolenine derivative with one equivalent of squaric acid or its esters. researchgate.netnii.ac.jp The reaction is typically performed in a high-boiling solvent mixture, such as n-butanol and toluene, to facilitate the azeotropic removal of water. nih.gov

A key challenge in synthesizing squaraines from sulfonated indolenines is their poor solubility in the organic solvents used for the condensation. One effective strategy to overcome this is to use an equimolar amount of a basic catalyst, like quinoline. This forms an organic salt between the sulfonate groups and the protonated catalyst, improving solubility and facilitating the reaction. researchgate.net This method allows for the preparation of a range of water-soluble squaraine dyes by simply varying the indolenine precursor or the catalyst used. researchgate.net Unsymmetrical squaraine dyes can also be synthesized through a stepwise condensation process. nih.govnii.ac.jp

Azo Dyes Derived from Indolenine Precursors

Azo dyes, which contain the characteristic -N=N- azo group, represent one of the largest and most diverse classes of colorants. lpnu.uaresearchgate.net Azo dyes based on indolenine precursors can be synthesized through several pathways. A primary method involves the diazotization of an amino-substituted indolenine, followed by an azo coupling reaction with an electron-rich partner. lpnu.uaresearchgate.net

To create an azo dye from a this compound backbone, an amino group must first be introduced onto the indole ring. The resulting amino-indole-sulfonic acid can then be diazotized using a reagent like sodium nitrite (B80452) in an acidic medium at low temperatures to form a reactive diazonium salt. lpnu.ua This diazonium salt is an electrophile that can then be coupled with a nucleophilic aromatic compound (the coupling component), such as another indolenine molecule, a phenol, or a naphthol, to form the final azo dye. lpnu.uaresearchgate.net The presence of the sulfonic acid group on the indolenine-derived portion of the final molecule ensures water solubility. Alternative synthetic routes include the oxidative coupling of amino-indolenines using reagents like manganese dioxide (MnO2) or the chemical reduction of nitro-indolenine precursors. lpnu.ua

Bioconjugation Chemistries for Research Probes (Non-Clinical Focus)

Bioconjugation strategies involving this compound and its derivatives are primarily centered around the reactivity of its sulfonic acid group or other functional handles introduced onto the indole ring system. These methods facilitate the stable attachment of the indole moiety to various biomolecules, creating probes for detection and analysis.

The covalent attachment of this compound derivatives to peptides and proteins is a key strategy for creating fluorescently labeled biomolecules for research applications. medchemexpress.comcaymanchem.comacs.org The primary functional group enabling this conjugation is the sulfonic acid moiety located at the C-5 position of the indole ring.

The sulfonic acid group, or more commonly its activated form, the sulfonyl group, is highly reactive and can be used to attach the molecule to proteins and peptides. axispharm.com This linkage can occur through the formation of stable sulfonate esters with hydroxyl groups (present on amino acid residues like serine and threonine) or sulfonamides with amine groups (present on lysine (B10760008) residues and the N-terminus). rsc.org

A prevalent method for coupling molecules to proteins involves the use of N-hydroxysuccinimide (NHS) esters. rsc.org While the sulfonic acid group itself can be reactive, a more common strategy for amine-specific labeling involves introducing a carboxylic acid functionality elsewhere on the indole derivative. This carboxylic acid is then activated to an NHS ester, which reacts efficiently with primary amine groups on proteins under mild pH conditions (typically pH 7-8) to form a stable amide bond. rsc.orgresearchgate.net This approach offers high selectivity for amine groups and is a cornerstone of bioconjugation chemistry. rsc.org The stability of the resulting conjugates is crucial for their use in various biochemical assays. rsc.org

Table 1: Common Coupling Chemistries for Protein Conjugation

| Reactive Group on Indole Derivative | Target Residue on Protein | Resulting Covalent Bond | Typical pH |

|---|---|---|---|

| Sulfonyl Chloride/Fluoride | Amine (Lysine, N-terminus) | Sulfonamide | 8.5 - 10 |

| Sulfonyl Chloride/Fluoride | Hydroxyl (Serine, Threonine) | Sulfonate Ester | 7.0 - 8.5 |

| N-Hydroxysuccinimide (NHS) Ester | Amine (Lysine, N-terminus) | Amide | 7.0 - 8.0 |

This table summarizes common reactive chemistries used in bioconjugation, which are applicable to appropriately functionalized this compound derivatives.

The utility of this compound derivatives extends to the labeling of other critical biomolecules, including nucleic acids (DNA and RNA) and carbohydrates. medchemexpress.comcaymanchem.combertin-bioreagent.commedchemexpress.com The water-soluble nature imparted by the sulfonic acid group is particularly advantageous for these applications, allowing reactions to be performed in aqueous buffers compatible with the biomolecules. evitachem.com

The sulfonic acid group is reported to react with the phosphate (B84403) backbone of nucleic acids, enabling covalent attachment under mild alkaline conditions. This provides a direct method for conjugating the indole moiety to DNA or RNA strands. Furthermore, derivatives of this compound are frequently incorporated into larger dye structures, such as cyanine dyes, which can then be attached to nucleic acids for fluorescence-based detection and imaging. caymanchem.combertin-bioreagent.commedchemexpress.com

Similarly, carbohydrates can be labeled using these indole derivatives. medchemexpress.comcaymanchem.com The conjugation chemistry often involves targeting hydroxyl groups on the sugar rings or introducing specific functional groups onto the carbohydrate that can react with an activated indole derivative.

Derivatives of this compound are valuable as small molecule linkers in the construction of complex molecular probes. evitachem.comaxispharm.commedchemexpress.com In this role, the indole-based structure acts as a stable scaffold connecting two or more different molecular entities. For example, it can be used to link a targeting molecule (like a peptide) to a reporter molecule (like a fluorescent dye) or a therapeutic agent.

The indole ring itself contributes to the stability of these linkages through aromatic stacking interactions. The sulfonic acid group enhances water solubility, a critical property for probes used in biological systems. By modifying the core structure, for instance by introducing alkyl chains with terminal reactive groups (e.g., carboxylic acids, amines), versatile linkers can be synthesized. google.comthno.orggoogle.com These linkers are integral to developing targeted drug delivery systems and molecular beacons for diagnostic purposes. acs.org

Strategies for Regioselective Functionalization

While the sulfonic acid group at the C-5 position is a primary site for conjugation, achieving regioselective functionalization at other positions on the indole ring is crucial for creating diverse and highly specific derivatives. mdpi.com The indole nucleus is a privileged structure in medicinal chemistry, and numerous methods have been developed for its selective modification. mdpi.com

Modern synthetic organic chemistry offers several powerful strategies for the regioselective functionalization of indoles, often employing transition-metal catalysis. These methods allow for the controlled introduction of functional groups at specific carbon atoms of the indole ring system.

Key strategies include:

C-H Activation/Functionalization: This approach involves the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. Catalysts based on palladium, rhodium, iridium, and gold have been successfully used to achieve regioselective functionalization at the C2, C3, and C7 positions of the indole core. thieme-connect.comresearchgate.net For example, palladium-catalyzed reactions can be used for the synthesis of 2,3-diarylindoles or for isocyanide insertion followed by C-H activation. thieme-connect.com

Directed Metalation: By introducing a directing group onto the indole nitrogen, it is possible to direct a metal catalyst to a specific C-H bond, thereby achieving high regioselectivity.

Acylation and Alkylation: Regioselective acylation, particularly at the electron-rich C3 position, is a common transformation. mdpi.com Boron trifluoride etherate has been shown to promote the regioselective 3-acylation of indoles with anhydrides. mdpi.com Similarly, sulfonic acid functionalized ionic liquids have been used to catalyze the synthesis of 3-alkenylated indole derivatives. researchgate.net

Annulation Reactions: Catalytic annulation reactions can be used to construct new rings fused to the indole scaffold. For instance, Rh(III)-catalyzed [3+2] annulation of indoles with enynes can produce complex heterocyclic systems like 3H-pyrrolo[1,2-a]indol-3-ones. researchgate.net An electrooxidative [3+2] annulation between indoles and anilines has also been developed to regioselectively synthesize functionalized indolo[2,3-b]indoles. acs.org

The presence of the sulfonic acid group at C-5 will influence the reactivity and regioselectivity of these reactions due to its electron-withdrawing nature. Synthetic strategies for functionalizing this compound must therefore account for these electronic effects to achieve the desired substitution pattern.

Table 2: Research Findings on Indole Functionalization

| Reaction Type | Catalyst/Reagent | Position Functionalized | Description |

|---|---|---|---|

| C-H Activation | Palladium (Pd) | C2, C3 | Cascade processes involving isocyanide insertion and benzylic C(sp3)–H activation. thieme-connect.com |

| Acylation | Boron Trifluoride Etherate (BF₃·OEt₂) | C3 | Efficient and practical protocol for the synthesis of 3-acylindoles from free (N-H) indoles. mdpi.com |

| Alkenylation | Sulfonic Acid Functionalized Ionic Liquid | C3 | Synthesis of 3-alkenylated indoles via reaction with 1,3-diketones under ultrasound irradiation. researchgate.net |

| Annulation | Rhodium (III) | C2, N1 | [3+2] annulation with 1,3-enynes to form 3H-pyrrolo[1,2-a]indol-3-ones. researchgate.net |

Theoretical and Computational Studies of 3h Indole 5 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in modeling the electronic characteristics of organic molecules. For 3H-Indole-5-sulfonic acid, these calculations can reveal detailed information about its molecular orbitals, electron distribution, and inherent reactivity, which are governed by the interplay between the 3H-indole core and the electron-withdrawing sulfonic acid group.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, while the LUMO would likely be distributed across the molecule, with significant contributions from the sulfonic acid group. The presence of the strong electron-withdrawing sulfonate group (-SO₃H) is anticipated to lower the energy of both the HOMO and LUMO compared to unsubstituted 3H-indole, and to decrease the HOMO-LUMO gap, suggesting increased reactivity.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound

| Parameter | Illustrative Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO, indicating chemical stability. |

Note: These values are illustrative and based on typical DFT calculations for similar aromatic sulfonic acids.

The electron density distribution reveals how electrons are shared among the atoms in the molecule. In this compound, a high electron density is expected around the highly electronegative oxygen and nitrogen atoms.

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the ESP map would show regions of negative potential (typically colored red or yellow) concentrated around the oxygen atoms of the sulfonic acid group, indicating their susceptibility to electrophilic attack and their role in forming hydrogen bonds. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms, particularly the acidic proton of the -SO₃H group, marking them as sites for nucleophilic attack.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity and stability.

Ionization Potential (I): The energy required to remove an electron. It is approximated by I ≈ -E(HOMO).

Electron Affinity (A): The energy released when an electron is added. It is approximated by A ≈ -E(LUMO).

Electronegativity (χ): The power of an atom or molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. A lower hardness value indicates higher reactivity.

Table 2: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Formula | Illustrative Value |

|---|---|---|

| Ionization Potential (I) | I ≈ -E(HOMO) | 6.5 eV |

| Electron Affinity (A) | A ≈ -E(LUMO) | 1.8 eV |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.15 eV |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.35 eV |

| Dipole Moment (μ) | - | ~5-7 Debye |

Note: These values are illustrative, derived from the hypothetical HOMO/LUMO energies, and serve to exemplify the expected chemical behavior.

Molecular Simulations for Conformational Analysis and Interactions

While quantum chemical calculations are excellent for static electronic properties, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules. For this compound, MD simulations can provide insights into:

Conformational Analysis: Although the indole ring is rigid, simulations can explore the rotational freedom of the sulfonic acid group and its preferred orientations relative to the ring.

Solvation Behavior: MD simulations can model how the molecule interacts with solvent molecules, such as water. The sulfonic acid group is expected to form strong hydrogen bonds with water, which explains the high water solubility of related compounds.

Intermolecular Interactions: Simulations can predict how this compound might bind to other molecules, such as proteins or nucleic acids. These studies are crucial for understanding its potential applications in bioconjugation, where the sulfonic acid group can form strong ionic interactions.

Computational Approaches to Structure-Property Relationships

A primary goal of computational studies is to establish clear relationships between a molecule's structure and its observable properties. For this compound, computational models can correlate its structural features with key properties:

Acidity (pKa): High-level quantum chemical methods combined with implicit solvent models can be used to predict the pKa value of the sulfonic acid group, which is expected to be highly acidic. nih.gov

Solubility: The sulfonic acid group dramatically increases the water solubility of the indole scaffold. Computational models can quantify this by calculating the free energy of solvation.

Reactivity: As detailed in the sections above, DFT calculations directly link the electronic structure (HOMO/LUMO energies, ESP map) to the chemical reactivity of the molecule, predicting which parts of the molecule are likely to engage in chemical reactions.

By integrating these theoretical and computational techniques, a comprehensive understanding of the chemical nature of this compound can be developed, guiding its potential use and further experimental investigation.

Research Applications of 3h Indole 5 Sulfonic Acid in Chemical Sciences

Catalysis in Organic Reactions

Role as a Sulfonation Catalyst

The role of 3H-Indole-5-sulfonic acid as a catalyst for sulfonation reactions is not extensively documented in scientific literature. Aromatic sulfonation is typically an electrophilic aromatic substitution reaction where a hydrogen atom on an arene is replaced by a sulfonic acid (–SO₃H) group. nih.gov The common reagents for this process are strong acids like sulfuric acid or sulfur trioxide. nih.gov While sulfonic acids themselves can be used in various acid-catalyzed reactions, their specific application as catalysts to introduce a sulfonyl group onto other molecules is not a commonly reported catalytic pathway. The sulfonation of indoles, for instance, is typically achieved using reagents like a pyridine (B92270)–sulfur trioxide complex, rather than being catalyzed by another sulfonic acid. glpbio.com

Application in Acid-Catalyzed Organic Transformations

While direct applications of this compound as a catalyst are not widely detailed, the presence of the strong Brønsted acid (sulfonic acid) group on the indole (B1671886) scaffold suggests its potential to catalyze various organic transformations. The catalytic activity of other sulfonic acids in reactions involving indoles is well-established, providing a strong basis for the potential utility of this compound.

For example, sulfonic acids such as p-toluenesulfonic acid (TsOH) and camphorsulfonic acid have been effectively used as catalysts in reactions involving the indole nucleus. mdpi.commdpi.com These catalysts have been employed in:

Michael Reactions: Camphorsulfonic acid has been shown to be an effective promoter for the Michael reaction of various indole derivatives with enones. eurekalert.org This reaction proceeds through the protonation of the carbonyl compound by the sulfonic acid, which then activates it for a nucleophilic attack by the indole at its C-3 position. eurekalert.org

Hydroindolation of Alkynes: p-Toluenesulfonic acid is used to catalyze the regiodivergent hydroindolation of indoles with terminal aryl alkynes, affording bis(indolyl)alkanes. mdpi.com The temperature of the reaction plays a crucial role in determining the regioselectivity, allowing for either Markovnikov or anti-Markovnikov addition. mdpi.com

These examples demonstrate that the sulfonic acid moiety can effectively catalyze additions to the indole ring. It is plausible that this compound could function as an intramolecular or intermolecular catalyst in similar acid-catalyzed transformations, leveraging the proximity of the acidic site to the reactive indole core.

Development of Heterogeneous Polymeric Acid Catalysts

The development of heterogeneous catalysts is a significant area of research aimed at creating reusable and environmentally benign catalytic systems. While there is no specific documentation on the use of this compound to create such catalysts, the synthesis of functional polymers containing indole and sulfonyl units points to this potential.

Researchers have successfully synthesized poly(N-arylene diindolylmethane)s carrying sulfonyl units. rsc.org These polymers have demonstrated strong solid-state fluorescence and good electroactivity. rsc.org This indicates that the indole-sulfonyl scaffold can be incorporated into stable polymeric chains.

Furthermore, solid acid catalysts have been developed by sulfonating polymers derived from renewable resources like crude cashew nut shell liquid (CNSL). acs.orgnih.gov These CNSL-formaldehyde resins, when sulfonated, act as efficient and reusable Brønsted acid catalysts for Friedel-Crafts reactions involving indoles. acs.orgnih.gov This approach of functionalizing a polymer with sulfonic acid groups to create a heterogeneous catalyst could theoretically be applied to a polymer derived from or functionalized with this compound. Such a material would combine the catalytic activity of the sulfonic acid group with the stability and recyclability of a solid support.

Advanced Organic Synthesis Building Block

Precursor for Specialized Organic Compounds

This compound and its derivatives are valuable precursors in the synthesis of more complex and specialized organic molecules, particularly in the realm of dyes and potentially bioactive compounds. The presence of the reactive indole ring and the functional sulfonic acid group allows for a variety of chemical modifications.

A prominent example is the use of its derivative, potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, as a key starting material for the synthesis of water-soluble pentamethine indocyanine dyes. mdpi.com The synthesis involves a multi-step process:

Preparation of the Indolium Salt: The process begins with the synthesis of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate from 4-hydrazinobenzenesulfonic acid and 3-methyl-2-butanone (B44728) via the Fischer indole synthesis. mdpi.com

Quaternization: The potassium salt is then alkylated using reagents like 6-bromohexanoic acid to form a quaternized indolium bromide derivative. mdpi.com This step introduces a reactive group, such as a carboxylic acid, for further functionalization, for example, for peptide labeling. mdpi.com

The broader indole scaffold is a privileged structure in medicinal chemistry, found in numerous bioactive natural products and pharmaceuticals with applications as anticancer, antiviral, and anti-inflammatory agents. nih.govresearchgate.netnih.gov While direct synthesis pathways from this compound for specific drugs are not detailed, its structure makes it a plausible starting point for the development of novel sulfonamide-containing indole derivatives with potential therapeutic properties. mdpi.com

Synthesis of Dyes and Pigments (Emphasis on Chemical Properties and Water Solubility Enhancement)

The incorporation of a sulfonic acid group is a common strategy to enhance the water solubility of organic dyes, a critical property for their application in textile dyeing and as biological labels. this compound and its derivatives are excellent precursors for this purpose, particularly in the synthesis of indocyanine dyes.

Indocyanine dyes are a class of fluorescent dyes with applications in biomedical imaging. The synthesis of water-soluble versions is crucial for these applications. The sulfonic acid group (–SO₃H) is highly polar and ionizable, which significantly increases the affinity of the dye molecule for aqueous solvents.

Example: Synthesis of a Water-Soluble Pentamethine Indocyanine Dye

The synthesis of a water-soluble sulfo-Cy5 carboxylic acid demonstrates the utility of the sulfonated indole precursor. mdpi.com The key intermediate, 1-(5-carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide, is synthesized from potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. mdpi.com This intermediate is then reacted to form the final pentamethine dye.

The presence of the sulfonate group provides the following key properties:

Enhanced Water Solubility: Compared to their non-sulfonated counterparts, these dyes exhibit much higher solubility in water, which prevents precipitation during labeling procedures with biomolecules like proteins. researchgate.net

Improved Dyeing Properties: In the context of textile dyeing, the sulfonic acid group, typically in its salt form (–SO₃⁻Na⁺), helps the anionic dye molecules to bind to fibers like wool, silk, and nylon, which contain cationic sites. researchgate.netresearchgate.net This leads to good exhaustion of the dye bath and strong fixation to the fabric. researchgate.netresearchgate.net

Spectral Properties: The core structure of the indocyanine dye determines its absorption and emission wavelengths. The addition of the sulfonic acid group primarily modifies the solubility without significantly altering the fundamental chromophore, although minor shifts in the absorption maxima can be observed depending on the solvent. sioc-journal.cn

Below is a table summarizing the synthesis steps for a key intermediate used in producing water-soluble indocyanine dyes.

| Step | Reactants | Product | Purpose |

| 1 | 4-Hydrazinobenzenesulfonic acid hemihydrate, 3-Methyl-2-butanone | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | Creation of the core sulfonated indole structure |

| 2 | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate, 6-Bromohexanoic acid | 1-(5-Carboxypentyl)-2,3,3-trimethyl-3H-indolium-5-sulfonate bromide | Introduction of a functional group for further conjugation (e.g., to peptides) |

This demonstrates the strategic use of this compound derivatives to build complex functional molecules where water solubility is a critical design feature.

Intermediate in the Synthesis of Complex Heterocyclic Systems

The indole framework is a ubiquitous feature in a vast number of biologically active compounds and pharmaceutical drugs. Consequently, synthetic routes to create substituted and fused heterocyclic systems based on this core are of great interest to organic chemists. iupac.orgmetu.edu.tr this compound serves as a valuable precursor in this context, primarily through the well-established Fischer indole synthesis. metu.edu.tr

A key example is the synthesis of potassium 2,3,3-trimethyl-3H-indole-5-sulfonate. This process starts with 4-hydrazinobenzenesulfonic acid, which is reacted with 3-methyl-2-butanone in acetic acid. mdpi.com This reaction constructs the indole ring system, yielding the sulfonated indolenine base. The sulfonic acid group is carried through the synthesis, resulting in an intermediate that is primed for subsequent reactions, such as the creation of more complex dye structures. mdpi.com The presence of the sulfonic acid group can also influence the reactivity and regioselectivity of further transformations on the indole ring. Moreover, sulfonic acids and their derivatives are frequently used as catalysts or directing groups in reactions involving indoles, highlighting the synthetic synergy between these two functional groups. tandfonline.comresearchgate.netmdpi.com

| Step | Reactants | Reagents/Solvents | Product | Reference |

| 1. Fischer Indole Synthesis | 4-Hydrazinobenzenesulfonic acid hemihydrate, 3-Methyl-2-butanone | Acetic Acid | 2,3,3-trimethyl-3H-indole-5-sulfonic acid | mdpi.com |

| 2. Salt Formation | 2,3,3-trimethyl-3H-indole-5-sulfonic acid | Methanol (B129727), Potassium hydroxide (B78521) in 2-propanol | Potassium 2,3,3-trimethyl-3H-indole-5-sulfonate | mdpi.com |

Bioconjugation and Molecular Labeling in Research (Non-Clinical Applications)

In biomedical research, molecular labels are essential tools for visualizing, tracking, and quantifying biological molecules and processes. The indole scaffold is the core of many fluorescent dyes, but its inherent hydrophobicity can limit its use in aqueous biological systems. The incorporation of a sulfonic acid group, as seen in this compound, is a critical chemical modification to overcome this limitation. The highly polar sulfonate group enhances water solubility, which in turn reduces the tendency of the dye molecules to aggregate and engage in non-specific binding to proteins and cell membranes. tcichemicals.com This improved solubility is paramount for creating reliable and effective probes for use in complex biological media.

Development of Fluorescent Labels for in vitro and ex vivo Studies

The most prominent application of this compound derivatives is in the synthesis of water-soluble cyanine (B1664457) dyes. researchgate.netacs.org These dyes are widely used as fluorescent labels for biomolecules such as proteins and nucleic acids in laboratory settings. The synthesis of these labels begins with the creation of a sulfonated indoleninium salt. For instance, potassium 2,3,3-trimethyl-3H-indole-5-sulfonate is alkylated using reagents like iodomethane (B122720) or 6-bromohexanoic acid. mdpi.com This step adds a reactive group to the nitrogen of the indole ring, which is essential for both the final dye structure and for providing a point of attachment (a "handle") for conjugation to a target biomolecule.

The resulting quaternized indoleninium salt is a key intermediate. Two molecules of this intermediate (or one molecule of this and one of a similar heterocyclic salt) are then condensed with a polymethine bridge-forming reagent to construct the final indocyanine dye. mdpi.comgoogle.com The sulfonic acid groups remain on the indole rings of the final dye, ensuring its solubility in the aqueous buffers used for in vitro and ex vivo experiments, such as fluorescence microscopy, flow cytometry, and microplate assays. tcichemicals.com

Probe Development for Molecular Imaging Research

Molecular imaging probes are sophisticated molecules designed to target and visualize specific biological events or markers. rsc.org Fluorescent probes derived from this compound are integral to this field of research. The principles that make them effective fluorescent labels also make them excellent platforms for developing targeted imaging probes.